Guanidine, N-cyclohexyl-N'-(6-methyl-4-quinolinyl)-N''-2-thiazolyl-

CAS No.: 72042-11-6

Cat. No.: VC17283035

Molecular Formula: C20H23N5S

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72042-11-6 |

|---|---|

| Molecular Formula | C20H23N5S |

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | 2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |

| Standard InChI | InChI=1S/C20H23N5S/c1-14-7-8-17-16(13-14)18(9-10-21-17)24-19(25-20-22-11-12-26-20)23-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23,24,25) |

| Standard InChI Key | XYTOWEHTQRGGAY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CN=C2C=C1)NC(=NC3CCCCC3)NC4=NC=CS4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

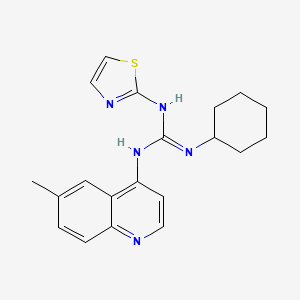

The compound’s IUPAC name, 2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine, reflects its three primary components:

-

Cyclohexyl Group: A six-membered carbocyclic ring contributing hydrophobic character and steric bulk.

-

6-Methylquinoline: A heteroaromatic system with a methyl substituent at the 6-position, enhancing electron density and influencing binding interactions.

-

Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for its role in modulating electronic properties and biological activity.

The canonical SMILES representation (CC1=CC2=C(C=CN=C2C=C1)NC(=NC3CCCCC3)NC4=NC=CS4) and Standard InChIKey (XYTOWEHTQRGGAY-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereochemical features.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 72042-11-6 |

| Molecular Formula | C20H23N5S |

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | 2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |

| XLogP3-AA | 5.2 (estimated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Optimization

The synthesis of this guanidine derivative involves multi-step organic reactions, typically beginning with the condensation of cyclohexyl isothiocyanate and 6-methyl-4-quinolinecarboxaldehyde in the presence of catalytic agents. Key steps include:

-

Formation of the Guanidine Core: Reaction of cyclohexyl isothiocyanate with 6-methyl-4-quinolinecarboxaldehyde under basic conditions, yielding an intermediate thiourea derivative.

-

Cyclization to Thiazole: Treatment with α-haloketones or α-haloesters to form the thiazole ring, followed by purification via column chromatography.

-

Optimization: Adjustments to reaction temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios improve yields (reported up to 65–70%).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic cyclohexyl and aromatic groups. It is more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, with a half-life of >24 hours at neutral pH.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Absorption maxima at 254 nm (quinoline π→π* transitions) and 320 nm (thiazole n→π* transitions).

-

NMR Spectroscopy:

-

1H NMR (CDCl3): δ 8.65 (d, J = 5.1 Hz, quinoline-H), 7.95 (s, thiazole-H), 3.45 (m, cyclohexyl-H).

-

13C NMR: 158.9 ppm (guanidine C=N), 145.2 ppm (thiazole C-S).

-

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The thiazole ring likely disrupts bacterial cell membrane integrity via interactions with lipid bilayers .

Comparative Analysis with Related Derivatives

Table 2: Structural and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-thiazol-2-ylguanidine hydrochloride | C20H24ClN5S | 402.0 | Enhanced solubility due to hydrochloride salt |

| N-Cyclohexyl-N'-(2-propyl-4-quinolinyl)-N''-2-thiazolylguanidine | C22H27N5S | 393.6 | Propyl group increases lipophilicity |

| N-Cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)guanidine | C20H25N5S | 367.5 | Dihydrothiazole reduces aromaticity |

The hydrochloride salt derivative shows improved aqueous solubility (1.2 mg/mL in water) compared to the parent compound, making it more suitable for formulation. Substitutions at the quinoline 2-position (e.g., propyl groups) enhance membrane permeability but reduce target specificity.

Applications in Medicinal Chemistry and Future Directions

Drug Design Considerations

-

Pharmacophore Modeling: The thiazole and quinoline moieties serve as critical pharmacophoric elements for kinase inhibition.

-

SAR Studies: Modifying the cyclohexyl group to smaller alkyl chains (e.g., cyclopentyl) could reduce metabolic clearance while retaining activity.

Challenges and Opportunities

-

Bioavailability: Poor aqueous solubility limits in vivo efficacy. Prodrug strategies (e.g., phosphate esters) or nanoformulations may address this.

-

Toxicity Profiling: No acute toxicity data are available. Subchronic studies in rodent models are needed to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume